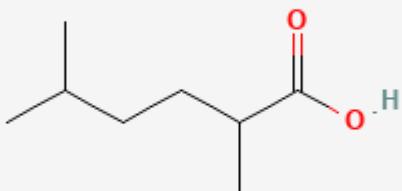


Spectroscopic and Spectrometric Elucidation of 2,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid


Cat. No.: B3165638

[Get Quote](#)

This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for **2,5-Dimethylhexanoic acid**. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, identification, and characterization of organic molecules. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Chemical Structure

IUPAC Name: **2,5-Dimethylhexanoic acid** Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol [1][2] CAS Number: 90201-13-1[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR data for **2,5-Dimethylhexanoic acid** in a typical deuterated solvent like CDCl_3 .

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~2.4	Quartet	1H	H-2
~1.5-1.7	Multiplet	1H	H-5
~1.2-1.4	Multiplet	2H	H-3
~1.1-1.2	Multiplet	2H	H-4
~1.15	Doublet	3H	$\text{C}_2\text{-CH}_3$
~0.85	Doublet	6H	$\text{C}_5\text{-}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~182	C=O (C-1)
~45	C-2
~38	C-4
~34	C-3
~28	C-5
~22	$\text{C}_5\text{-}(\text{CH}_3)_2$
~17	$\text{C}_2\text{-CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **2,5-Dimethylhexanoic acid** is expected to show characteristic absorption bands for the carboxylic acid group.

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm ⁻¹)	Description of Vibration
2500-3300 (broad)	O-H stretch of the carboxylic acid
~2960	C-H stretch (alkane)
~1710	C=O stretch of the carboxylic acid
~1465	C-H bend (alkane)
~1300	C-O stretch of the carboxylic acid
~930	O-H bend (out-of-plane) of the carboxylic acid

Mass Spectrometry (MS)

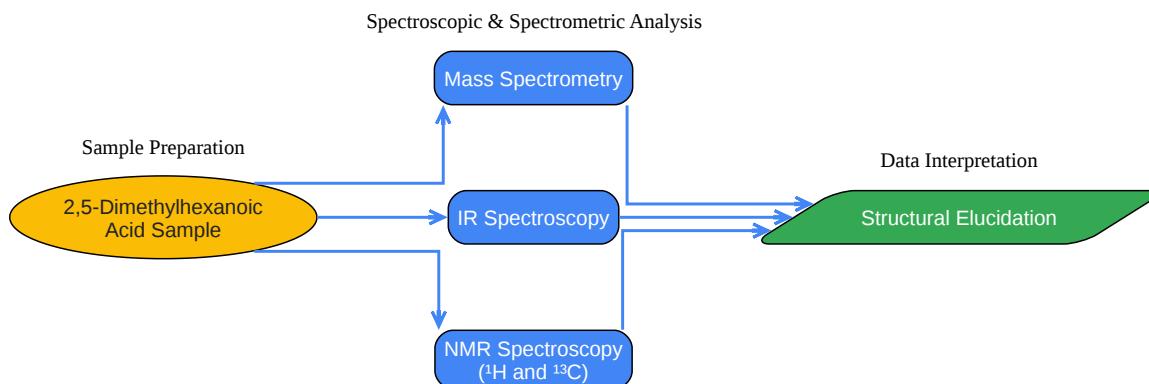
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2,5-Dimethylhexanoic acid**, electron ionization (EI) would likely lead to the following fragmentation pattern.

Table 4: Predicted Major Mass Spectral Fragments (EI)

m/z	Proposed Fragment
144	$[M]^+$ (Molecular Ion)
129	$[M - CH_3]^+$
101	$[M - C_3H_7]^+$
87	$[M - C_4H_9]^+$
74	McLafferty rearrangement fragment
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

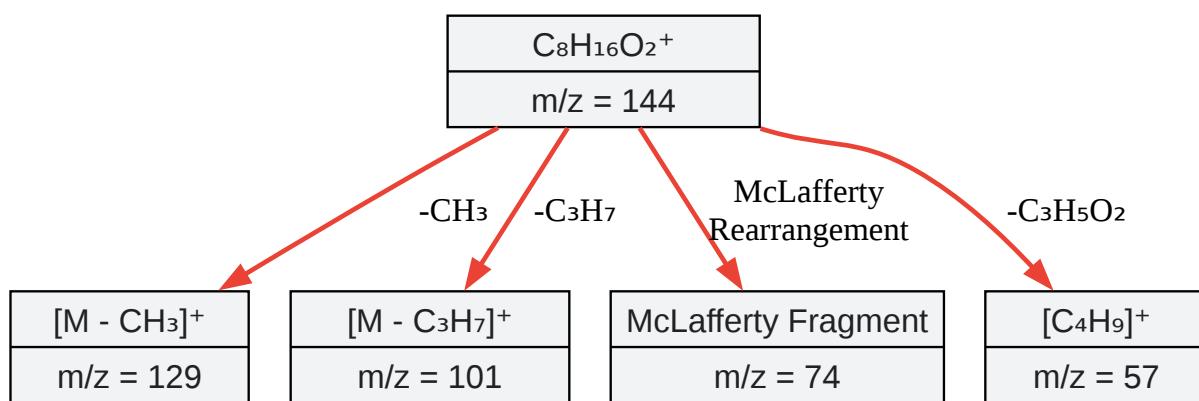
Experimental Protocols

The following are general protocols for obtaining the spectroscopic and spectrometric data.


Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2,5-Dimethylhexanoic acid** is dissolved in a deuterated solvent (e.g., $CDCl_3$) containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for 1H NMR.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a thin film on a single salt plate.

Mass Spectrometry (MS): The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities prior to analysis.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectral fragmentation pathway.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic and spectrometric analysis.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **2,5-Dimethylhexanoic acid** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2r)-2,5-Dimethylhexanoic acid | C8H16O2 | CID 93595021 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-dimethylhexanoic acid [webbook.nist.gov]
- 3. 2,5-dimethylhexanoic acid | 90201-13-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Elucidation of 2,5-Dimethylhexanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3165638#spectroscopic-data-of-2-5-dimethylhexanoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com